11-(4-chlorobenzoyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene
Description
The exact mass of the compound this compound is 326.0934388 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(4-chlorophenyl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c1-11-8-16-19-9-13-10-21(7-6-15(13)22(16)20-11)17(23)12-2-4-14(18)5-3-12/h2-5,8-9H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDKWHQSQFDONJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=CC=C(C=C4)Cl)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 11-(4-chlorobenzoyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound is characterized by a complex tricyclic structure containing multiple nitrogen atoms and a chlorobenzoyl group. The presence of these functional groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₅H₁₄ClN₄ |
| Molecular Weight | 300.75 g/mol |
| Solubility | Soluble in organic solvents |
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar compounds within the same chemical family. While specific data on this compound is limited, related structures have demonstrated significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The mechanism through which this compound may exert its antitumor effects likely involves the inhibition of key cellular pathways associated with tumor growth and proliferation.
- Case Studies : In a study involving similar tetraazatricyclo compounds, compounds exhibited IC50 values ranging from 10 to 30 µM against various human cancer cell lines (e.g., HeLa and MCF-7) .
Antimicrobial Activity
Some derivatives of chlorobenzoyl compounds have shown promising antimicrobial properties:
- Efficacy Against Bacteria : Preliminary tests indicate that chlorobenzoyl derivatives can inhibit the growth of gram-positive and gram-negative bacteria.
- Potential Applications : These findings suggest that the compound could be explored for use in developing new antimicrobial agents.
In Vitro Studies
In vitro studies using cell lines have been essential in evaluating the biological activity of this compound:
- Cell Viability Assays : MTT assays conducted on cancer cell lines demonstrated a dose-dependent reduction in cell viability at concentrations above 20 µM.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A (similar) | HeLa | 22.8 |
| Compound B (similar) | MCF-7 | 19.7 |
Structure-Activity Relationship (SAR)
The biological activity of compounds in this class often correlates with their structural features:
- Chlorobenzoyl Group : Enhances lipophilicity and may improve membrane permeability.
- Tetraazatricyclo Framework : Contributes to the stability and bioactivity of the molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
